molecular formula C9H11NOS B14535736 N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide CAS No. 62187-70-6

N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide

Cat. No.: B14535736
CAS No.: 62187-70-6
M. Wt: 181.26 g/mol
InChI Key: ZBQLWGDJOLHBNG-UHFFFAOYSA-N
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Description

N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide is a compound that features a thiophene ring substituted with a methyl group at the 5-position and a cyclopropanecarboxamide group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

The synthesis of N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide can undergo various chemical reactions:

Scientific Research Applications

N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopropanecarboxamide group can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects .

Comparison with Similar Compounds

N-(5-Methylthiophen-2-yl)cyclopropanecarboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62187-70-6

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

N-(5-methylthiophen-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C9H11NOS/c1-6-2-5-8(12-6)10-9(11)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,10,11)

InChI Key

ZBQLWGDJOLHBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)NC(=O)C2CC2

Origin of Product

United States

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